

# An In-depth Technical Guide to (R)-GNE-140: Synthesis and Chemical Properties

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## Compound of Interest

Compound Name: (R)-GNE-140

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of **(R)-GNE-140**, a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

**(R)-GNE-140** is a novel, highly potent, and cell-active inhibitor of lactate dehydrogenase A (LDHA) and LDHB. The reliance of many cancer cells on glycolysis for energy production, even in the presence of oxygen (the Warburg effect), makes LDH a compelling target for anticancer therapy.<sup>[1]</sup> By inhibiting LDH, **(R)-GNE-140** disrupts the conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis, thereby impeding the metabolic processes that fuel rapid tumor growth.<sup>[2]</sup>

## Chemical Properties

**(R)-GNE-140**, with the chemical name (R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, possesses a molecular weight of 499.04 g/mol and a formula of C<sub>25</sub>H<sub>23</sub>ClN<sub>2</sub>O<sub>3</sub>S<sub>2</sub>.<sup>[3]</sup>

## Mechanism of Action

**(R)-GNE-140** is an active site-targeting inhibitor of lactate dehydrogenase. It potently inhibits LDHA, LDHB, and LDHC with IC<sub>50</sub> values of 3 nM, 5 nM, and 5 nM, respectively. The (R)-enantiomer is reported to be 18 times more potent than its (S)-isomer. The inhibitor binds to the active site of LDH, preventing the binding of its natural substrate, pyruvate. This leads to a reduction in cellular lactate levels and an upregulation of pyruvate.

## In Vitro and In Vivo Activity

**(R)-GNE-140** has demonstrated significant activity in various cancer cell lines. It inhibits proliferation in 37 of 347 cancer cell lines tested with a potency cutoff of 5  $\mu$ M. Notably, it shows inhibitory effects on chondrosarcoma cell lines harboring IDH1 mutations with an IC<sub>50</sub> of 0.8  $\mu$ M. In MIA PaCa-2 human pancreatic cancer cells, **(R)-GNE-140** exhibits submicromolar potency in inhibiting proliferation.

In vivo studies in mice have shown that **(R)-GNE-140** has high bioavailability when administered orally at a dose of 5 mg/kg. Higher oral doses, ranging from 50 to 200 mg/kg, result in greater in vivo exposure.

## Resistance Mechanisms

Studies have shown that cancer cells can develop resistance to **(R)-GNE-140**. This acquired resistance is driven by the activation of the AMPK-mTOR-S6K signaling pathway, which leads to an increase in oxidative phosphorylation (OXPHOS).<sup>[3]</sup> Pancreatic cell lines that primarily utilize OXPHOS are inherently resistant to **(R)-GNE-140**. However, this resistance can be overcome by co-administration with an OXPHOS inhibitor, such as phenformin.<sup>[3]</sup>

## Synthesis of (R)-GNE-140

The synthesis of **(R)-GNE-140** involves a multi-step process as detailed in the work by Purkey et al. (2016). The following is a summary of the likely synthetic route based on the available information. A detailed, step-by-step protocol would be found in the supporting information of the primary literature.

A series of trisubstituted hydroxylactams, including **(R)-GNE-140** (referred to as compound 29 in the publication), were synthesized to explore their potential as LDH inhibitors.<sup>[4]</sup> The synthesis likely involves the construction of a dihydropyridinone core, followed by the

introduction of the thiophene, morpholinophenyl, and chlorophenylthio moieties. The final step would involve the resolution of the racemic mixture to isolate the more active (R)-enantiomer.

## Experimental Protocols

### In Vitro Lactate Production Assay

To assess the cellular activity of **(R)-GNE-140**, a lactate production assay in a cancer cell line such as MIA PaCa-2 is performed.

- **Cell Culture:** MIA PaCa-2 cells are cultured in a suitable medium (e.g., RPMI with 5% FBS, penicillin, and streptomycin) in 384-well plates at an optimal seeding density to reach 75-80% confluency at the end of the assay.
- **Compound Treatment:** The following day, cells are treated with a 6-point dose titration of **(R)-GNE-140**.
- **Incubation:** Cells are incubated for 72 hours.
- **Viability Assessment:** Cell viability is assessed using the CellTiter-Glo® Luminescence Cell Viability assay.
- **Data Analysis:** Absolute IC50 values are calculated using a four-parameter logistic curve fitting model.

### In Vivo Formulation

For in vivo studies, **(R)-GNE-140** can be formulated for oral administration. A typical formulation involves:

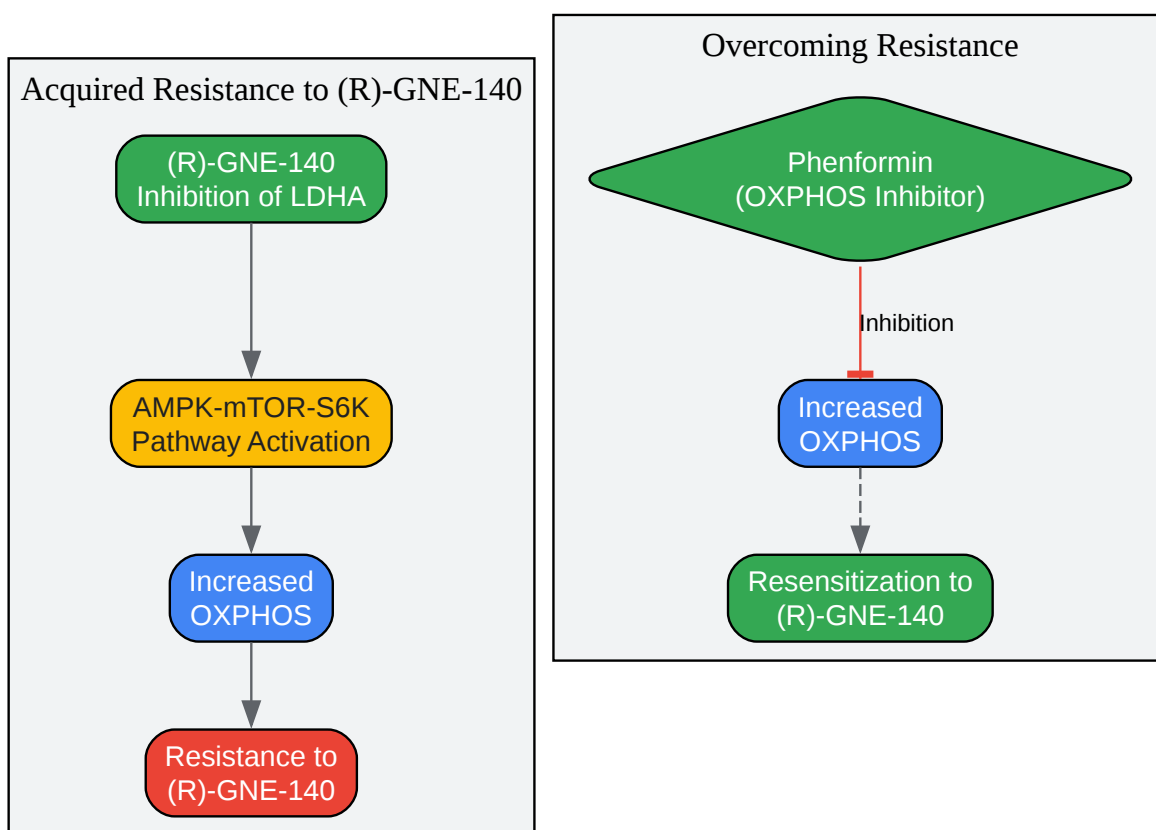
- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

The components should be added sequentially, and sonication may be required to achieve a clear solution. For optimal results, the formulation should be prepared fresh before use.[4]

## Signaling Pathways and Logical Relationships

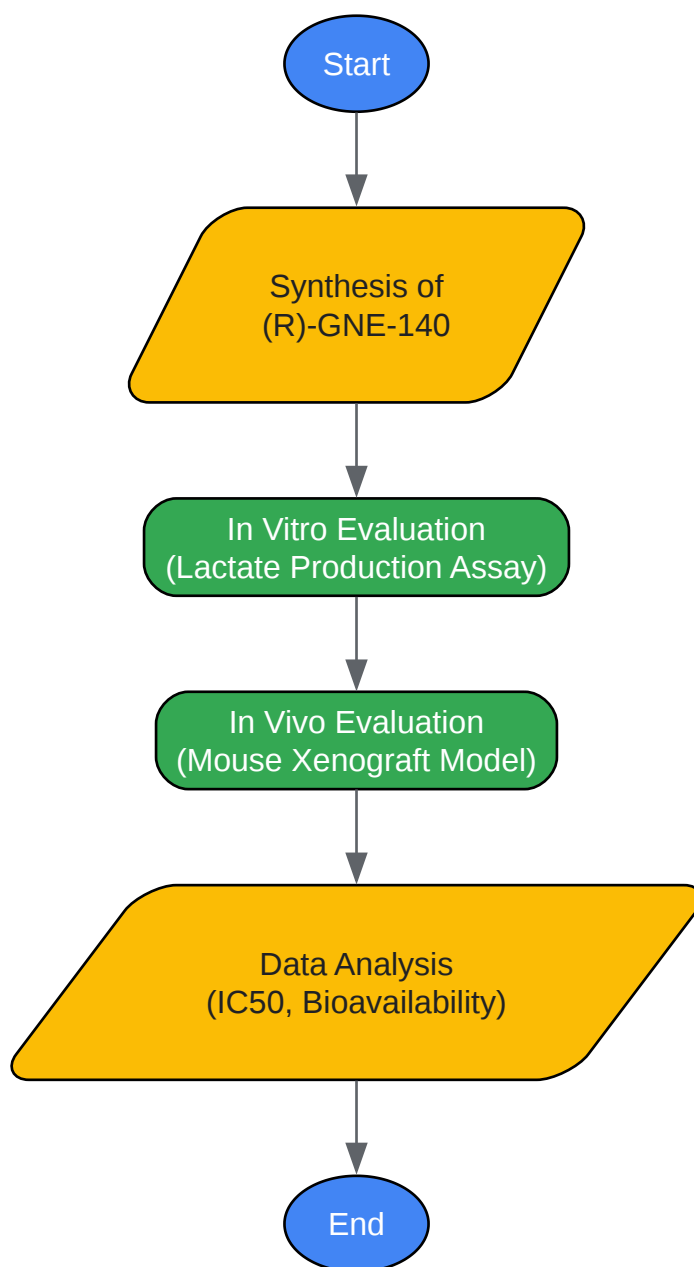
The following diagrams illustrate the signaling pathway affected by **(R)-GNE-140** and the logical workflow for its evaluation.

Caption: Mechanism of action of **(R)-GNE-140** in cancer cells.



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Caption: Acquired resistance mechanism to **(R)-GNE-140** and a strategy to overcome it.



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Caption: General experimental workflow for the evaluation of **(R)-GNE-140**.

## Quantitative Data Summary

Parameter	Value	Reference
IC50 (LDHA)	3 nM	
IC50 (LDHB)	5 nM	
IC50 (LDHC)	5 nM	
Potency vs. (S)-isomer	18-fold more potent	
IC50 (Chondrosarcoma with IDH1 mutation)	0.8 $\mu$ M	
In Vivo Oral Bioavailability (5 mg/kg in mice)	High	

## Conclusion

**(R)-GNE-140** is a promising preclinical candidate for the treatment of cancers that are highly dependent on glycolysis. Its potent and selective inhibition of LDH, coupled with its demonstrated in vitro and in vivo activity, warrants further investigation. Understanding the mechanisms of resistance and developing strategies to overcome them will be crucial for its potential clinical translation. This technical guide provides a foundational understanding of the synthesis and chemical properties of **(R)-GNE-140** to aid researchers in their drug discovery and development efforts.

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